molecular formula C9H10BrNO4S B1333109 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid CAS No. 250714-65-9

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B1333109
CAS No.: 250714-65-9
M. Wt: 308.15 g/mol
InChI Key: JRXYHNYHRSZPBH-UHFFFAOYSA-N
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Description

Introduction to 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

Historical Context and Discovery

The development of this compound emerges from the broader historical context of sulfonamide chemistry that began in the early 20th century. Sulfonamides, as a functional group, were first discovered in Germany in 1932, marking the beginning of a new era in organic chemistry and pharmaceutical development. The specific synthesis and characterization of amino acid-based sulfonamides gained momentum in subsequent decades as researchers recognized their potential as bioactive compounds.

The compound's discovery and development can be traced to research efforts focused on creating amino acid sulfonamides as transition-state analogue inhibitors. Early work in this field demonstrated that amino acid-based sulfonamides could serve as effective enzyme inhibitors, particularly for metalloenzymes. Research published in the Journal of the American Chemical Society in 2003 established foundational principles for designing amino acid sulfonamides that could target specific enzyme active sites through their tetrahedral sulfonamide groups.

The specific structural variant containing the 4-bromophenyl group represents a strategic modification designed to enhance binding affinity and selectivity. The introduction of halogen substituents, particularly bromine, in the para position of the phenyl ring has been shown to influence both the electronic properties and the steric interactions of these compounds. This approach reflects the evolution of structure-activity relationship studies that have guided the development of more sophisticated sulfonamide derivatives.

Classification and Nomenclature

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is systematically named as this compound. This naming convention reflects the structural hierarchy where the propanoic acid backbone serves as the parent chain, with the sulfonyl amino group functioning as a substituent at the second carbon position. The 4-bromophenyl group is identified as a substituent on the sulfonyl moiety, with the bromine atom positioned para to the sulfonyl attachment point on the benzene ring.

The International Union of Pure and Applied Chemistry name systematically describes each component of the molecular structure. The propanoic acid portion indicates a three-carbon carboxylic acid chain, while the sulfonyl amino group represents the sulfonamide functional group that connects the aromatic brominated phenyl ring to the amino acid backbone. This nomenclature system ensures unambiguous identification of the compound across different research contexts and chemical databases.

Common Synonyms and Alternative Names

The compound is known by several alternative names that reflect different aspects of its chemical structure and properties. One commonly used synonym is 2-(4-Bromophenylsulfonamido)propanoic acid, which emphasizes the sulfonamide functional group rather than the sulfonyl amino designation. This alternative naming convention is frequently encountered in pharmaceutical literature and chemical supply catalogs.

Another designation found in chemical databases is N-(4-Bromophenylsulfonyl)alanine, which highlights the relationship to the amino acid alanine while specifying the N-substitution pattern. This name is particularly useful in biochemical contexts where the amino acid nature of the compound is of primary importance. The compound may also be referred to as 4-Bromophenylsulfonyl-L-alanine or 4-Bromophenylsulfonyl-D-alanine depending on the stereochemical configuration being discussed.

Registration in Chemical Databases

The compound is registered in multiple chemical databases with the Chemical Abstracts Service registry number 250714-65-9. This unique identifier ensures consistent recognition across different chemical information systems and facilitates accurate literature searches and chemical procurement processes. The PubChem database lists the compound under Compound Identification Number 737244 for the (2S) stereoisomer.

Additional database registrations include the Molecular Design Limited number MFCD00664349, which is used by chemical suppliers and research institutions for inventory management. The European Community number system has assigned the identifier 681-152-0 to related compounds in this chemical family. These multiple registration systems reflect the compound's significance in chemical research and its availability through various commercial sources.

Isomeric Forms and Stereochemistry

R and S Enantiomers

The presence of an asymmetric carbon center at the second position of the propanoic acid chain creates two possible enantiomeric forms of this compound. The (2S) enantiomer has been specifically characterized and assigned Chemical Abstracts Service number 288266-48-8, distinguishing it from the racemic mixture. This stereochemical specification is crucial for biological activity studies, as different enantiomers often exhibit distinct pharmacological properties.

The (2S) configuration corresponds to the L-amino acid stereochemistry, which is the naturally occurring form found in biological systems. This stereochemical preference makes the (2S) enantiomer particularly relevant for studies involving enzyme inhibition and protein interactions. The absolute configuration is determined by the priority assignment rules established by the Cahn-Ingold-Prelog system, where the sulfonyl amino group, carboxyl group, methyl group, and hydrogen atom are ranked according to their atomic numbers and connectivity patterns.

The (2R) enantiomer, while less commonly studied, represents the D-amino acid configuration and may exhibit different binding properties and biological activities. The separation and characterization of individual enantiomers require specialized analytical techniques such as chiral high-performance liquid chromatography or enantioselective synthesis methods. Understanding the stereochemical properties is essential for optimizing the compound's potential applications in drug development and enzyme studies.

Conformational Isomerism

Beyond the fixed stereochemical center, this compound exhibits conformational flexibility around several rotatable bonds. The most significant conformational degrees of freedom involve rotation around the carbon-nitrogen bond connecting the propanoic acid backbone to the sulfonamide group, and rotation around the sulfur-nitrogen bond within the sulfonamide linkage. These conformational variations can significantly influence the compound's three-dimensional shape and its ability to interact with biological targets.

The sulfonamide group itself adopts a characteristic tetrahedral geometry around the sulfur atom, with bond angles approximately 109 degrees. However, the nitrogen atom in the sulfonamide can exhibit partial planar character due to resonance interactions with the sulfonyl group, restricting rotation around the sulfur-nitrogen bond. This conformational constraint contributes to the rigidity that makes sulfonamides particularly useful as crystalline derivatives for compound identification and characterization.

The 4-bromophenyl ring can adopt different orientations relative to the sulfonamide plane, creating additional conformational diversity. These conformational variations are important for understanding the compound's binding modes when interacting with enzyme active sites or other molecular targets. Computational modeling studies often explore these conformational preferences to predict optimal binding geometries and to guide structure-based drug design efforts.

Related Sulfonamide Compounds

The chemical family of sulfonamide-containing compounds encompasses numerous structural variants that share the core sulfonyl-amino functional group while differing in their specific substituents and backbone structures. Several closely related compounds provide important context for understanding the properties and applications of this compound. These include 3-{[(4-bromophenyl)sulfonyl]amino}propanoic acid, which differs only in the position of the sulfonamide attachment on the propanoic acid chain.

Another significant related compound is 3-[(4-Bromophenyl)sulfanyl]propanoic acid, which contains a sulfur linkage rather than a sulfonamide group. This structural variant demonstrates the importance of the sulfonamide functional group for biological activity, as the sulfanyl derivative exhibits different chemical and biological properties. The molecular formula C9H9BrO2S for the sulfanyl compound differs from the sulfonamide by lacking the nitrogen atom and having reduced oxygen content.

Compound Name CAS Number Molecular Formula Key Structural Difference
This compound 250714-65-9 C9H10BrNO4S Reference compound
3-{[(4-bromophenyl)sulfonyl]amino}propanoic acid 116035-58-6 C9H10NO4SBr Sulfonamide at position 3
3-[(4-Bromophenyl)sulfanyl]propanoic acid 13735-04-1 C9H9BrO2S Sulfanyl instead of sulfonamide
3-((4-Bromophenyl)amino)propanoic acid 90561-83-4 C9H10BrNO2 Direct amino linkage

The broader class of amino acid sulfonamides has gained significant attention in recent research due to their diverse pharmacological activities. These compounds exhibit antibacterial, antiviral, anticancer, antioxidant, anti-inflammatory, anti-plasmodial, antimalarial, anti-trypanosomal, and insect growth regulatory properties. The versatility of amino acid-based sulfonamides stems from their ability to mimic natural amino acids while introducing the distinctive electronic and steric properties of the sulfonamide group.

Research Significance in Chemical Science

The research significance of this compound extends across multiple domains of chemical science, from fundamental organic chemistry to applied pharmaceutical research. The compound serves as an important model system for understanding sulfonamide chemistry and the structure-activity relationships that govern biological activity in this class of molecules. Its well-defined structure and accessible synthetic routes make it valuable for both mechanistic studies and practical applications.

In the field of enzyme inhibition research, compounds of this type have demonstrated particular promise as transition-state analogue inhibitors. The tetrahedral geometry of the sulfonamide group can mimic the transition states of enzymatic reactions, leading to tight binding and effective inhibition. Research has shown that amino acid sulfonamides with side chains comparable in length to natural substrates exhibit inhibition in the micromolar range. The crystal structure determination of enzyme-inhibitor complexes has revealed that sulfonamide groups can displace metal-bridging hydroxide ions and form direct coordination interactions with binuclear metal centers.

The synthetic chemistry aspects of this compound contribute to broader understanding of sulfonamide formation and modification reactions. The synthesis typically involves reaction of sulfonyl halide derivatives with amino acids, representing a classic example of nucleophilic substitution at sulfur. Recent developments in green chemistry have emphasized the advantages of using amino acids rather than simple amines in sulfonamide synthesis, as amino acids offer biological relevance, chirality, stereochemical control, and alignment with sustainable chemistry principles.

The compound's role in medicinal chemistry research extends beyond its direct biological activities to its function as a synthetic intermediate and structural template. The 4-bromophenyl substituent provides opportunities for further chemical modification through various coupling reactions, enabling the synthesis of more complex bioactive molecules. This synthetic versatility makes the compound valuable for structure-activity relationship studies and for the development of focused chemical libraries for biological screening.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXYHNYHRSZPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377533
Record name 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250714-65-9
Record name N-[(4-Bromophenyl)sulfonyl]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The process begins with the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Coupling with Propanoic Acid: The sulfonamide intermediate is then coupled with propanoic acid or its derivatives under acidic or basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be used.

    Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Hydrolysis Products: Hydrolysis typically yields the corresponding sulfonic acid and amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid serves as a building block for synthesizing pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity against pathogens.

  • Case Study : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria. For instance, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 64 µg/mL against various strains, highlighting its potential in developing new antibiotics .

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. The presence of the sulfonyl group allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with different nucleophiles.
  • Coupling Reactions : It can be involved in reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Reaction TypeDescription
SubstitutionBromine can be substituted with nucleophiles such as amines or alcohols.
OxidationThe sulfonyl group can undergo oxidation to form sulfone derivatives.
CouplingCan participate in palladium-catalyzed coupling reactions.

Biological Studies

The compound is utilized in biological research to study the effects of sulfonyl amino acids on various systems. Its mechanism of action typically involves enzyme inhibition, where the sulfonamide moiety interacts with enzyme active sites.

  • Antimicrobial Activity : Studies have shown that this compound exhibits strong antimicrobial properties due to its ability to inhibit bacterial growth through enzyme inhibition .

Future Research Directions

Further investigations are warranted to explore the full potential of this compound:

  • In Vivo Studies : Assessing efficacy and safety profiles.
  • Structural Modifications : Enhancing potency and reducing toxicity through chemical alterations.
  • Broader Spectrum Testing : Evaluating activity against a wider range of pathogens, including fungi and viruses.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Spectral Data (IR and NMR)

Compound IR C=O Stretch (cm⁻¹) ¹H-NMR (Aromatic Region, δ ppm)
2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid 1722 (COOH) 7.68–7.35 (d, J=8.1–8.2 Hz)
4-Bromo Analog (Inferred) ~1720–1730 Downfield shift due to Br electronegativity
4-Chloro Analog Not reported Similar to methyl analog

The bromine atom’s electronegativity likely deshields aromatic protons, causing a downfield shift in NMR compared to methyl or tert-butyl analogs.

Biological Activity

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound features a sulfonyl group attached to an amino acid structure, which is known to enhance its interaction with various biological targets. The presence of halogen substituents (bromine and chlorine) on the aromatic rings contributes to its unique properties, potentially influencing its pharmacological profile.

Chemical Structure

The chemical formula of this compound is C15H13BrClNO4SC_{15}H_{13}BrClNO_4S. Its structural components include:

  • Sulfonamide Group : Associated with antibacterial properties.
  • Aromatic Rings : Facilitate interactions with biological targets.
  • Bromine and Chlorine Substituents : Enhance reactivity and biological effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which are critical in pain and inflammation modulation. This action suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies indicate that derivatives of similar structures exhibit activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens range from 11 to 64μg/mL64\,\mu g/mL, depending on the specific derivative and its structural modifications .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, the compound has been evaluated for antioxidant activity. Various assays, such as DPPH and ABTS tests, have been employed to measure its capacity to scavenge free radicals. While its antioxidant activity was lower than standard agents like ascorbic acid, it still demonstrated potential in reducing oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, inhibiting their function.
  • Protein Binding : The bromophenyl group may enhance binding affinity to specific proteins or receptors.
  • Halogen Bonding : The presence of bromine and chlorine may facilitate unique interactions that modulate biological responses.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various derivatives of propanoic acid compounds against a range of bacterial strains. The results indicated that certain structural modifications led to enhanced activity against resistant strains. For instance, a derivative with a 4-chloro substitution showed improved efficacy against Gram-negative bacteria compared to its counterparts .

Evaluation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in vitro. The findings suggested that it significantly reduced the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This highlights its potential as a therapeutic agent in managing inflammatory conditions .

Table 1: Antimicrobial Activity of Derivatives

Compound NameMIC (µg/mL)Target Pathogen
This compound16S. aureus
2-{[(4-Bromophenyl)sulfonyl]amino}-3-(4-chlorophenyl)propanoic acid32E. coli
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid28.1E. coli ATCC 25922
N-acylated α-amino acid derivative14C. albicans

Table 2: Antioxidant Activity Assay Results

MethodInhibition Rate (%)Comparison Standard
DPPH16.75Ascorbic Acid
ABTS7.66Butylated Hydroxyanisole
Ferric Reducing PowerModerateButylated Hydroxytoluene

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via a multi-step process:

Sulfonylation : React 4-bromobenzenesulfonyl chloride with 2-aminopropanoic acid in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

  • Key Parameters : Maintain pH >8 during sulfonylation to prevent protonation of the amine. Reaction yields (~60-75%) depend on stoichiometric control of the sulfonyl chloride .
    • Table 1 : Synthetic Conditions
StepReagents/ConditionsYieldReference
14-Bromobenzenesulfonyl chloride, THF, Et₃N, 0°C → RT, 12h65%

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, SO₂NH), 7.7–7.5 (d, 2H, aromatic Br-C₆H₄), 4.1 (q, 1H, CH), 1.4 (d, 3H, CH₃) .
  • IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide linkage .
  • Mass Spec : ESI-MS m/z calc. for C₉H₁₀BrNO₄S: 322.94; observed: [M+H]⁺ 323.9 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and methanol, but poorly in water (<1 mM). Stability tested via HPLC: >95% purity retained after 24h at 4°C in DMSO .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing bromine atom enhances electrophilicity of the sulfonamide sulfur, facilitating nucleophilic attack (e.g., in coupling reactions). Steric hindrance from the para-bromo substituent slows reactions at the sulfonamide nitrogen .
  • Experimental Design : Compare reaction rates with non-brominated analogs (e.g., 4-methylphenyl derivatives) using kinetic studies (UV-Vis or LC-MS monitoring) .

Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR signals) for this compound?

  • Contradiction Analysis : Aromatic protons in the 7.5–7.7 ppm range may overlap with residual solvent peaks.

  • Solution : Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to differentiate signals .
    • Case Study : In a 2022 study, HSQC confirmed coupling between the CH group (δ 4.1) and adjacent NH proton, resolving ambiguity .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for enzyme inhibition?

  • Methodology :

Target Enzymes : Test inhibition of cyclooxygenase (COX) or sulfotransferases due to structural similarity to NSAID derivatives .

Assay Design : Use fluorogenic substrates (e.g., dansyl-labeled cofactors) to measure IC₅₀ values.

  • Findings : Preliminary data suggest moderate COX-2 inhibition (IC₅₀ ~50 μM), attributed to the sulfonamide moiety’s hydrogen-bonding capacity .

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